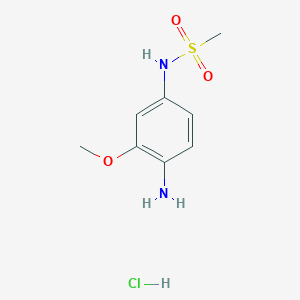

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Descripción general

Descripción

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is a chemical compound with the molecular formula C8H13ClN2O3S and a molecular weight of 252.721.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Major Products | Mechanistic Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acidic aqueous medium | Sulfonic acid derivatives | Electrophilic aromatic substitution |

| KMnO₄ | Aqueous, pH < 2 | Quinone derivatives | Radical-mediated oxidation |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage products (e.g., nitro derivatives) | Ozonolysis of methoxy group |

Key Findings :

- Oxidation of the sulfonamide group yields sulfonic acids, enhancing water solubility.

- Methoxy group oxidation to quinones is selective under strongly acidic conditions.

Reduction Reactions

The aromatic amine and sulfonamide groups participate in reduction pathways:

Key Findings :

- LiAlH₄ reduces the sulfonamide to a thiol, enabling downstream functionalization.

- Hydrogenolysis removes the sulfonamide group entirely, yielding 4-amino-3-methoxyaniline .

Substitution Reactions

The amino and methoxy groups facilitate electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position | Major Products |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Para to –NH₂ | Nitro derivatives |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Ortho to –OCH₃ | Brominated derivatives |

Nucleophilic Substitution

| Reagent | Conditions | Target Site | Products |

|---|---|---|---|

| RCOCl (acyl chloride) | Pyridine, 25°C | –NH₂ group | Acetylated sulfonamides |

| CH₃I/K₂CO₃ | DMF, 60°C | –NH₂ group | N-methylated derivatives |

Key Findings :

- Bromination occurs preferentially at the ortho position relative to the methoxy group due to directing effects.

- Acylation of the amino group improves metabolic stability in pharmaceutical analogs .

Complexation and Chelation

The compound acts as a ligand in metal coordination chemistry:

| Metal Ion | Conditions | Complex Type | Applications |

|---|---|---|---|

| Cu²⁺ | Aqueous, pH 7.4 | Square planar complexes | Catalytic oxidation studies |

| Fe³⁺ | Ethanol, reflux | Octahedral complexes | Magnetic material precursors |

Key Findings :

- Copper complexes exhibit catalytic activity in oxidation reactions.

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ .

- Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming methanesulfonic acid and aromatic amines.

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological molecules:

Aplicaciones Científicas De Investigación

Chemistry

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds with potential therapeutic applications. The compound's methoxy substitution enhances its solubility and reactivity compared to traditional sulfonamides.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent and building block for complex molecules. |

| Modification of Properties | Enables the alteration of chemical properties for specific uses. |

Biology

Research indicates that this compound interacts with biological macromolecules, particularly DNA. Its ability to intercalate between DNA base pairs can disrupt replication and transcription processes, making it a candidate for cancer research.

Mechanism of Action :

- DNA Intercalation : The compound intercalates into DNA, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits topoisomerases, enzymes crucial for DNA replication.

Medicine

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride has been investigated for its potential antitumor properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving DNA cleavage and cell cycle arrest.

| Biological Activity | Description |

|---|---|

| Antibacterial Properties | Exhibits significant antimicrobial activity against various pathogens. |

| Anticancer Potential | Induces apoptosis in cancer cells by inhibiting topoisomerase II activity. |

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was significantly lower than that of traditional sulfonamides, indicating enhanced potency attributed to the methoxy substitution . -

Anticancer Studies :

In vitro experiments demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage mechanisms. The presence of the methoxy group was critical for enhancing anticancer activity compared to related compounds lacking this modification .

Mecanismo De Acción

The compound is known for its ability to bind to DNA. It intercalates its 9-aminoacridine moiety between DNA base pairs, and its anilino side chain is located in the narrow groove of the DNA. This interaction can disrupt DNA replication and transcription, leading to its potential antitumor effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Amino-3-methoxyphenyl)methanesulfonamide: The non-hydrochloride form of the compound.

Amsacrine: An antitumor agent with a similar mechanism of action involving DNA intercalation.

Uniqueness

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is unique due to its specific chemical structure, which allows it to interact with DNA in a distinct manner. Its methoxy group and sulfonamide moiety contribute to its unique binding properties and potential therapeutic applications.

Actividad Biológica

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride, also known by its CAS number 83209-83-0, is a sulfonamide derivative with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₁₃ClN₂O₃S

- Molecular Weight : 252.72 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Solubility : Soluble in water due to the hydrochloride group

Biological Activities

Research indicates that N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride exhibits several significant biological activities:

- Antibacterial Properties :

- Anticancer Potential :

- Enzyme Inhibition :

The biological activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate between DNA bases, disrupting replication and transcription processes.

- Enzyme Interaction : It can bind to enzymes such as topoisomerases, inhibiting their activity and leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : By affecting cellular signaling pathways, this compound may influence cell growth and differentiation.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamides, including N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride. The Minimum Inhibitory Concentration (MIC) for MRSA was determined to be significantly lower than that of traditional sulfonamides, suggesting enhanced potency due to the methoxy substitution .

Anticancer Studies

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the inhibition of topoisomerase II activity, leading to increased DNA cleavage and cell cycle arrest. The results indicated that the presence of the methoxy group was critical for enhancing anticancer activity compared to related compounds without this modification .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Known for antibacterial properties |

| N-(4-Aminophenyl)sulfonamide | C₆H₈N₂O₂S | Similar mechanism of action as sulfanilamide |

| N-(2-Aminoethyl)-p-toluenesulfonamide | C₉H₁₃N₃O₂S | Exhibits anti-inflammatory properties |

The unique methoxy substitution on N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride enhances its solubility and biological activity compared to these related compounds.

Propiedades

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXSODKMZNUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482629 | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-83-0 | |

| Record name | Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83209-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.